2-Chloro-5-(4-nitrophenyl)oxazole
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Overview
Description
2-Chloro-5-(4-nitrophenyl)oxazole is a heterocyclic compound that contains an oxazole ring substituted with a chlorine atom at the second position and a nitrophenyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-nitrophenyl)oxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted oxazoles with various functional groups.
Reduction: 2-Chloro-5-(4-aminophenyl)oxazole.
Oxidation: Oxazole N-oxides.
Scientific Research Applications
2-Chloro-5-(4-nitrophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-nitrophenyl)oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-aminophenyl)oxazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-(4-nitrophenyl)oxazole: Similar structure but with a methyl group instead of a chlorine atom.
2-Chloro-4,5-bis(4-nitrophenyl)oxazole: Contains an additional nitrophenyl group.
Uniqueness
2-Chloro-5-(4-nitrophenyl)oxazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
1060816-29-6 |
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Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI Key |
WLFGYNNXMVHJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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